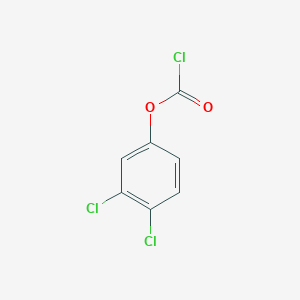

3,4-Dichlorophenyl chloroformate

Description

Chloroformates are reactive intermediates used in synthesizing carbamates, pharmaceuticals, and agrochemicals. Their reactivity stems from the electrophilic carbonyl group, enabling nucleophilic substitutions with amines or alcohols .

Properties

Molecular Formula |

C7H3Cl3O2 |

|---|---|

Molecular Weight |

225.5 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3Cl3O2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |

InChI Key |

ZDTLCBPNKGXDMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(=O)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Differences

- 3,4-Dichlorophenyl Chloroformate (hypothetical) : Contains a chloroformate (-OClCO-) group.

- 3,4-Dichlorophenyl Isocyanate (CAS 102-36-3): Features an isocyanate (-NCO) group instead of chloroformate. It is listed as "Isocyanic Acid, 3,4-Dichlorophenyl Ester" in regulatory documents, with a threshold quantity of 500/10,000 lbs under U.S. emergency planning guidelines .

- Isopropyl Chloroformate (CAS 108-23-6): An alkyl chloroformate with higher volatility and a threshold quantity of 1,000 lbs .

- Cyclohexyl Chloroformate : A bulkier aryl-substituted chloroformate used in specialty polymer synthesis .

2.3 Toxicity and Regulatory Data

| Compound | CAS Number | Threshold Quantity (lbs) | Key Hazards |

|---|---|---|---|

| 3,4-Dichlorophenyl Isocyanate | 102-36-3 | 500/10,000 | Respiratory irritant, toxic |

| Isopropyl Chloroformate | 108-23-6 | 1,000 | Corrosive, releases HCl on hydrolysis |

| Cyclohexyl Chloroformate | Not specified | Not listed | Similar to other chloroformates |

Sources: U.S. EPA, FEMA, and Hayward Fire Department guidelines .

Key Research Findings

- Pharmaceutical Relevance: Chloroformates and isocyanates are critical in drug design. For instance, highlights their role in creating enantiomerically pure antifungal agents targeting Trypanosoma cruzi .

- Safety Profiles : Alkyl chloroformates (e.g., isopropyl) are more volatile and hazardous than aryl derivatives, requiring stricter handling protocols .

- Regulatory Gaps : While 3,4-dichlorophenyl isocyanate is well-documented, data on its chloroformate counterpart remains sparse, indicating a need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.